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molecular formula C7H14O3 B8355191 Isopropyl 4-hydroxybutanoate

Isopropyl 4-hydroxybutanoate

Cat. No. B8355191
M. Wt: 146.18 g/mol
InChI Key: YBELLQGHZRJPKL-UHFFFAOYSA-N
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Patent
US09296778B2

Procedure details

To a solution of 4-benzyloxybutyric acid (20.59 mmol) in propan-2-ol (30 mL) under nitrogen at 0° C. was added dropwise thionyl chloride (22.65 mmol). The reaction mixture was allowed to reach room temperature over 30 minutes and stirred at room temperature during 20 hours. The mixture was concentrated under reduced pressure and co-evaporated with CH2Cl2. The crude was dried under vacuum pump to give the expected compound as yellow oil in quantitative yield. 1H NMR (CDCl3, 400 MHz) δ (ppm) 1.22 (d, J=6.26 Hz, 6H), 1.94 (quintuplet, J=6.70 Hz, 2H), 2.40 (t, J=7.47 Hz, 2H), 3.50-3.53 (m, 2H), 4.51 (s, 2H), 5 (heptuplet, J=6.22 Hz, 1H), 7.28-7.38 (m, 5H); MS (ESI) m/z=259.6 (MNa+).
Quantity
20.59 mmol
Type
reactant
Reaction Step One
Quantity
22.65 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][CH2:9][CH2:10][CH2:11][C:12](O)=[O:13])C1C=CC=CC=1.S(Cl)(Cl)=O.[CH3:19][CH:20]([OH:22])[CH3:21]>>[OH:13][CH2:12][CH2:11][CH2:10][C:9]([O:22][CH:20]([CH3:21])[CH3:19])=[O:8]

Inputs

Step One
Name
Quantity
20.59 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCCCC(=O)O
Name
Quantity
22.65 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
30 mL
Type
reactant
Smiles
CC(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature during 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure and co-evaporated with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The crude was dried under vacuum pump

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCCC(=O)OC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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